[5-(Dimethylamino)pyridin-2-yl]boronic acid
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Overview
Description
[5-(Dimethylamino)pyridin-2-yl]boronic acid: is an organoboron compound that has garnered attention in the field of organic chemistry due to its unique properties and versatile applications. This compound is characterized by the presence of a boronic acid group attached to a pyridine ring substituted with a dimethylamino group. The combination of these functional groups imparts distinct reactivity and makes it a valuable reagent in various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [5-(Dimethylamino)pyridin-2-yl]boronic acid typically involves the following steps:
Borylation of Pyridine Derivatives: The initial step involves the borylation of a pyridine derivative
Introduction of the Dimethylamino Group: The dimethylamino group can be introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Oxidation: [5-(Dimethylamino)pyridin-2-yl]boronic acid can undergo oxidation reactions to form corresponding boronic esters or borates.
Reduction: Reduction of this compound can lead to the formation of boron-containing reduced species.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles such as amines, thiols, and alcohols.
Major Products Formed
Oxidation: Boronic esters, borates.
Reduction: Reduced boron species.
Substitution: Substituted pyridine derivatives.
Scientific Research Applications
Chemistry
In chemistry, [5-(Dimethylamino)pyridin-2-yl]boronic acid is widely used as a reagent in cross-coupling reactions, particularly the Suzuki-Miyaura coupling. This reaction is pivotal in the formation of carbon-carbon bonds, making it essential for the synthesis of complex organic molecules .
Biology
In biological research, this compound is employed in the development of boron-containing drugs and bioactive molecules. Its ability to interact with biological molecules such as proteins and nucleic acids makes it valuable in medicinal chemistry .
Medicine
In medicine, this compound derivatives are explored for their potential therapeutic applications. They are investigated for their role in enzyme inhibition, cancer treatment, and as diagnostic agents .
Industry
Industrially, this compound is used in the synthesis of advanced materials, including polymers and electronic materials. Its unique reactivity allows for the creation of materials with tailored properties .
Mechanism of Action
The mechanism of action of [5-(Dimethylamino)pyridin-2-yl]boronic acid involves its interaction with molecular targets through its boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it a potent inhibitor of enzymes that contain active site serine residues. The compound’s dimethylamino group enhances its solubility and facilitates its interaction with biological targets .
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: A simpler boronic acid with a phenyl group instead of a pyridine ring.
Pyridine-2-boronic Acid: Similar structure but lacks the dimethylamino group.
4-(Dimethylamino)phenylboronic Acid: Contains a dimethylamino group but attached to a phenyl ring instead of a pyridine ring.
Uniqueness
The uniqueness of [5-(Dimethylamino)pyridin-2-yl]boronic acid lies in its combination of a boronic acid group with a dimethylamino-substituted pyridine ring. This combination imparts distinct reactivity and enhances its utility in various chemical and biological applications. The presence of the dimethylamino group also improves its solubility and facilitates its interaction with biological targets, making it a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C7H11BN2O2 |
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Molecular Weight |
165.99 g/mol |
IUPAC Name |
[5-(dimethylamino)pyridin-2-yl]boronic acid |
InChI |
InChI=1S/C7H11BN2O2/c1-10(2)6-3-4-7(8(11)12)9-5-6/h3-5,11-12H,1-2H3 |
InChI Key |
ULOBXXZRPTWYBZ-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=NC=C(C=C1)N(C)C)(O)O |
Origin of Product |
United States |
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